

Application Notes and Protocols for URAT1 Inhibition Assays Using HEK293 Cells

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Compound of Interest

Compound Name: URAT1&XO inhibitor 3

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Audience: Researchers, scientists, and drug development professionals.

Introduction

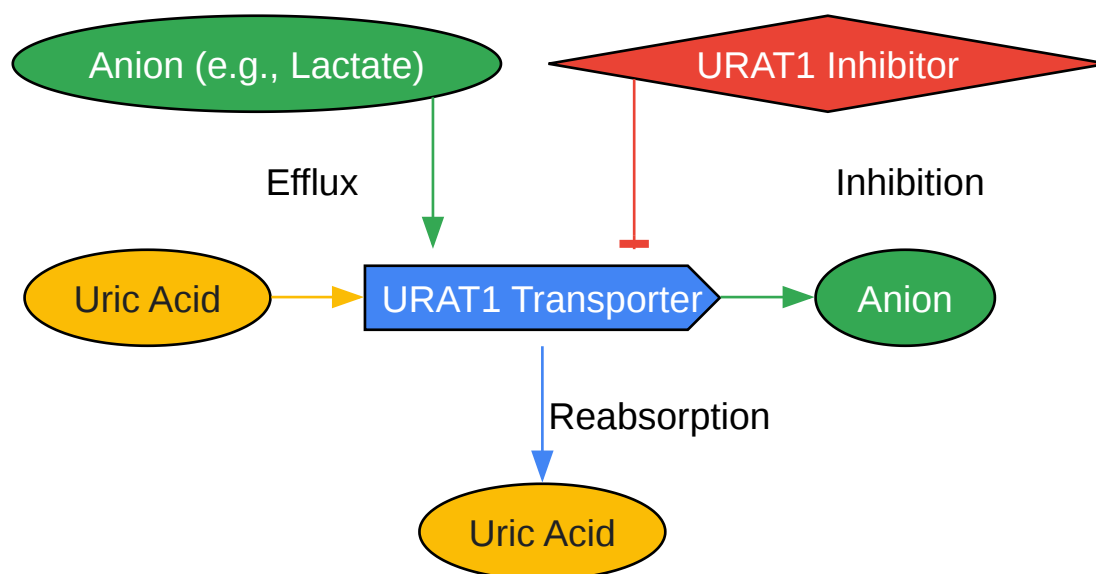
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of uric acid levels in the human body.[1][2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[2][3] Elevated serum uric acid levels, a condition known as hyperuricemia, can lead to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[3][4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.[1][2][3][5]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and versatile cell line in drug discovery and biomedical research.[6][7][8][9][10] For studying URAT1, HEK293 cells are particularly useful as they can be engineered to stably or transiently overexpress the human URAT1 transporter.[3][6][11] These engineered cells exhibit a significantly higher uptake of uric acid compared to their non-transfected counterparts, providing a robust system for identifying and characterizing URAT1 inhibitors.[3][12] This document provides detailed application notes and protocols for performing URAT1 inhibition assays using HEK293 cells.

Signaling Pathway of Renal Urate Reabsorption and Inhibition

URAT1 functions as an anion exchanger, facilitating the reabsorption of uric acid from the renal tubule in exchange for intracellular anions such as lactate and pyrazinoate.[11][13] This

transport mechanism is a key factor in maintaining serum urate homeostasis.[5] URAT1 inhibitors act by blocking this transporter, thereby preventing uric acid reabsorption and promoting its excretion in the urine.[3][5] This leads to a reduction in serum uric acid levels.



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URAT1-mediated uric acid reabsorption and inhibition.

Data Presentation: Inhibitory Potency of Known URAT1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized URAT1 inhibitors, as determined in HEK293 cells expressing the URAT1 transporter. These values can serve as a benchmark for comparison when evaluating novel compounds.

Inhibitor	IC50 (μM)	Cell Line / System	Reference(s)
Benzbromarone	0.041 - 6.878	URAT1-expressing HEK293 cells	[6][14][15]
Probenecid	22 - 31.12	URAT1-expressing HEK293 cells	[14]
Lesinurad	3.5 - ~12	URAT1-expressing HEK293 cells	[14]
Verinurad	~0.04	URAT1-expressing cells	[14]
Dotinurad	~0.008	URAT1-expressing cells	[14]
hURAT1 inhibitor 1	0.032	-	[15][16]
URAT1 inhibitor 3	0.0008	-	[15][16]
CC18002	1.69	hURAT1-stably expressed HEK293 cells	[12]
URAT1/GLUT9-IN-1	2.01	-	[16]
HNW005	6.4	-	[16]

Note: IC50 values can vary depending on specific experimental conditions such as cell line, substrate concentration, and incubation time.[15]

Experimental Protocols

Two primary methods are commonly employed for assessing URAT1 inhibition in HEK293 cells: a direct uric acid uptake assay using LC-MS/MS for detection, and a fluorescence-based assay.

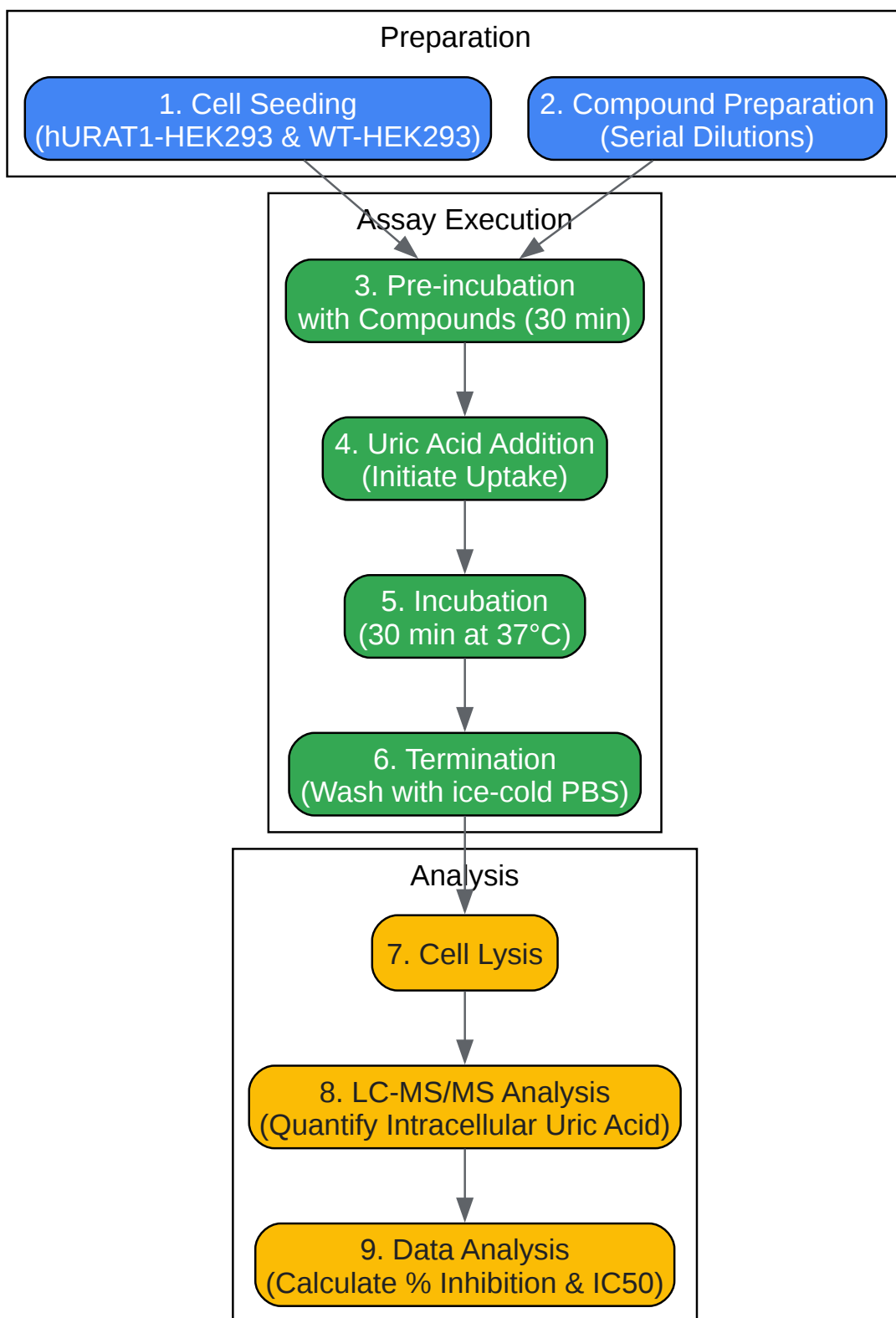
Protocol 1: Uric Acid Uptake Assay with LC-MS/MS Detection

This method measures the uptake of the natural substrate, uric acid, and is considered the gold standard for its high sensitivity and selectivity.[\[11\]](#)

Materials:

- HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
- Parental (wild-type) HEK293 cells (for control)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable
- 24-well or 96-well cell culture plates
- Krebs-Ringer buffer or Hanks' Balanced Salt Solution (HBSS)
- Uric acid
- Test compounds and a positive control (e.g., Benzbromarone)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell lysis solution (e.g., methanol with an internal standard like isotope-labeled uric acid)
- LC-MS/MS system

Experimental Workflow:



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General workflow for a cell-based URAT1 inhibition assay.

Procedure:

- Cell Seeding:
 - Culture hURAT1-HEK293 and wild-type HEK293 cells following standard protocols.[\[3\]](#)
 - Seed the cells into 24-well plates at a density of approximately 2.5×10^5 cells per well.[\[3\]](#)
[\[12\]](#)
 - Incubate for 24-48 hours until the cells reach 80-90% confluency.[\[3\]](#)[\[12\]](#)
- Compound Preparation and Pre-incubation:
 - Prepare serial dilutions of test compounds and a positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. The final DMSO concentration should be $\leq 0.1\%$.[\[3\]](#)
 - Aspirate the culture medium from the wells and wash the cells once with pre-warmed Krebs-Ringer buffer.[\[3\]](#)
 - Add the diluted compounds to the respective wells of the hURAT1-HEK293 plate. Add buffer with DMSO to vehicle control wells.
 - Pre-incubate the plate at 37°C for 30 minutes.[\[3\]](#)[\[12\]](#)
- Uric Acid Uptake Reaction:
 - Prepare a uric acid working solution (e.g., 750 μM) in Krebs-Ringer buffer.[\[3\]](#)[\[12\]](#)
 - Add the uric acid solution to all wells to initiate the uptake reaction.
 - Incubate the plate at 37°C for 30 minutes.[\[12\]](#)
- Reaction Termination and Sample Preparation:
 - Terminate the reaction by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.[\[11\]](#)[\[14\]](#)

- Lyse the cells and precipitate proteins by adding cold methanol containing an internal standard.[\[11\]](#)
- Data Analysis:
 - Analyze the cell lysates using LC-MS/MS to quantify the intracellular concentration of uric acid.
 - Calculate URAT1-specific uptake by subtracting the amount of uric acid in wild-type HEK293 cells from that in hURAT1-HEK293 cells.[\[3\]](#)
 - Determine the percent inhibition using the formula: % Inhibition = $[1 - (\text{Uptake with inhibitor} / \text{Uptake with vehicle})] \times 100$.[\[3\]](#)
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[\[3\]](#)

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This high-throughput screening-compatible method uses a fluorescent substrate, such as 6-Carboxyfluorescein (6-CFL), as a surrogate for uric acid.[\[11\]](#)

Materials:

- hURAT1-HEK293 and wild-type HEK293 cells
- Standard cell culture reagents
- 96-well black, clear-bottom plates
- Assay buffer (e.g., HBSS)
- 6-Carboxyfluorescein (6-CFL)
- Test compounds and a positive control
- Cell lysis buffer
- Fluorescence microplate reader

Procedure:

- Cell Seeding:
 - Seed hURAT1-HEK293 and wild-type HEK293 cells into 96-well black, clear-bottom plates and culture for 24-48 hours to form a monolayer.[\[11\]](#)
- Compound Pre-incubation:
 - Prepare serial dilutions of test compounds in the assay buffer.
 - Wash the cell monolayers twice with pre-warmed assay buffer.
 - Add the diluted compounds to the cells and pre-incubate for 10-30 minutes at 37°C.[\[11\]](#)
- Uptake Reaction:
 - Initiate the uptake by adding 6-CFL to each well (e.g., final concentration of 20 μ M).[\[11\]](#)
 - Incubate at 37°C for a predetermined time (e.g., 10-60 minutes).[\[11\]](#)
 - Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.[\[11\]](#)
- Detection and Data Analysis:
 - Lyse the cells by adding cell lysis buffer and incubating for 10 minutes.[\[11\]](#)
 - Measure the fluorescence intensity using a microplate reader.
 - Calculate the percent inhibition and determine the IC50 values as described in Protocol 1.[\[11\]](#)

Conclusion

The described in vitro cell-based assays using HEK293 cells are robust and reliable methods for the identification and characterization of novel URAT1 inhibitors.[\[11\]](#) The choice between the LC-MS/MS-based assay and the fluorescence-based assay depends on factors such as

available equipment, required throughput, and the specific goals of the drug discovery program. These protocols provide a solid foundation for the preclinical evaluation of potential therapeutic agents for hyperuricemia and gout.[11]

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